molecular formula C13H20Cl8 B1424250 1,1,1,3,11,13,13,13-Octachlorotridecane CAS No. 865306-24-7

1,1,1,3,11,13,13,13-Octachlorotridecane

Cat. No. B1424250
M. Wt: 459.9 g/mol
InChI Key: RJDHDMJENXNJDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,1,3,11,13,13,13-Octachlorotridecane is a polychlorinated alkane with the chemical formula C13H20Cl8 . It is also known by its CAS number 865306-24-7 . The compound is colorless and exists in an oil form .


Physical And Chemical Properties Analysis

Scientific Research Applications

NMR Spectroscopy in Chemistry

Research involving 1,1,1,3,11,13,13,13-Octachlorotridecane may use Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Studies like those by Kolehmainen et al. (1999) have focused on 1H and 13C NMR spectra to identify chemical structures and interactions in similar chlorinated compounds (Kolehmainen et al., 1999).

Molecular Structure and Electron Transfer Studies

Research by Uranga et al. (2006) examined the anionic surfaces of chlorinated compounds similar to 1,1,1,3,11,13,13,13-Octachlorotridecane, revealing insights into electron transfer mechanisms and molecular structure through Density Functional Theory (DFT) (Uranga et al., 2006).

Environmental Chemistry Applications

Research involving chlorinated compounds, closely related to 1,1,1,3,11,13,13,13-Octachlorotridecane, has implications in environmental chemistry. For instance, NMR spectroscopy has been used to study chlorinated dibenzothiophenes, which could offer insights into the behavior of similar compounds in environmental contexts (Kolehmainen et al., 1999).

Photoreactions in Organic Chemistry

The study of photoreactions, as explored by Parlar and Inanici (1981), provides valuable insights into the behavior of chlorinated compounds under light exposure, which may be relevant to 1,1,1,3,11,13,13,13-Octachlorotridecane (Parlar & Inanici, 1981).

Future Directions

: ChemicalBook

properties

IUPAC Name

1,1,1,3,11,13,13,13-octachlorotridecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20Cl8/c14-10(8-12(16,17)18)6-4-2-1-3-5-7-11(15)9-13(19,20)21/h10-11H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJDHDMJENXNJDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC(CC(Cl)(Cl)Cl)Cl)CCCC(CC(Cl)(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00699599
Record name 1,1,1,3,11,13,13,13-Octachlorotridecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00699599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

459.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1,3,11,13,13,13-Octachlorotridecane

CAS RN

865306-24-7
Record name 1,1,1,3,11,13,13,13-Octachlorotridecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00699599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,1,3,11,13,13,13-Octachlorotridecane
Reactant of Route 2
Reactant of Route 2
1,1,1,3,11,13,13,13-Octachlorotridecane
Reactant of Route 3
Reactant of Route 3
1,1,1,3,11,13,13,13-Octachlorotridecane
Reactant of Route 4
Reactant of Route 4
1,1,1,3,11,13,13,13-Octachlorotridecane
Reactant of Route 5
Reactant of Route 5
1,1,1,3,11,13,13,13-Octachlorotridecane
Reactant of Route 6
Reactant of Route 6
1,1,1,3,11,13,13,13-Octachlorotridecane

Citations

For This Compound
10
Citations
P Korytár, J Parera, PEG Leonards, FJ Santos… - … of Chromatography A, 2005 - Elsevier
Comprehensive two-dimensional gas chromatography with electron-capture negative ionization time-of-flight mass spectrometry (GC×GC–ECNI-TOF-MS) is used to study the …
Number of citations: 101 www.sciencedirect.com
S Geiß, D Löffler, B Körner, M Engelke, G Sawal… - Microchemical …, 2015 - Elsevier
A method for the quantification of the sum of short chain chlorinated paraffins (SCCPs) by GC–ECNI-MS was developed. This method is suited to the special demands of environmental …
Number of citations: 9 www.sciencedirect.com
S Geiß, JW Einax, SP Scott - Clean–Soil, Air, Water, 2010 - Wiley Online Library
This new approach for the quantification of the sum of short chain polychlorinated alkanes in mixtures (commonly abbreviated as SCCPs, where P stands for paraffin) with average …
Number of citations: 42 onlinelibrary.wiley.com
Z Zhang, Q Xiao, Z Jiang, J Zheng… - … in Mass Spectrometry, 2023 - Wiley Online Library
Rationale Chlorinated aromatics and alkanes are widely used for their flame retardancy, but they need to be monitored when used in recycled pulp. This paper reports the use of …
Y Peng, W Fang, L Yan, Z Wang, P Wang… - Environmental …, 2019 - ACS Publications
Short-chain chlorinated paraffins (SCCPs), a class of ubiquitous pollutants, are considered to be embryotoxic and teratogenic. However, little is known regarding the bioactivity and …
Number of citations: 11 pubs.acs.org
B Yuan, D Muir, M MacLeod - Analytica Chimica Acta, 2019 - Elsevier
Many methods for quantifying chlorinated paraffins (CPs) yield only a total concentration of the mixture as a single value. With appropriate analytical instrumentation and quantification …
Number of citations: 58 www.sciencedirect.com
L van Mourik, I van der Veen, J de Boer - 2015 - norman-network.net
The third round of the QUASIMEME interlaboratory study (ILS) on SCCP analysis was carried out by 13 laboratories, which determined the ΣSCCPs in sediment. The ILS involved a …
Number of citations: 6 www.norman-network.net
P Xia, Y Peng, W Fang, M Tian, Y Shen… - Environmental …, 2021 - ACS Publications
Short-chain chlorinated paraffins (SCCPs) have attracted attention because of their toxicological potential in humans and wildlife at environmentally relevant doses. However, limited …
Number of citations: 13 pubs.acs.org
I van der Veen, W Cofino, S Crum, J de Boer - 2012
Number of citations: 0
P Leonards, J Koekkoek - Proceedings of the 34th International Symposium of …, 2014
Number of citations: 1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.